![molecular formula C9H7N3O3 B11711648 6-Methoxy-5-nitroquinoxaline CAS No. 56369-07-4](/img/structure/B11711648.png)
6-Methoxy-5-nitroquinoxaline
Overview
Description
6-Methoxy-5-nitroquinoxaline is a nitrogen-containing heterocyclic compound with the molecular formula C9H7N3O3. It is a derivative of quinoxaline, which is known for its diverse pharmacological and industrial applications. This compound is characterized by the presence of a methoxy group at the sixth position and a nitro group at the fifth position on the quinoxaline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Methoxy-5-nitroquinoxaline can be synthesized through various synthetic routes. One common method involves the cyclo-condensation of benzyl derivatives with o-phenylenediamine. Another method includes the nucleophilic replacement reactions of 2,3-disubstituted quinoxalines . These reactions typically require specific catalysts and controlled reaction conditions to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound often involves green chemistry principles to minimize environmental impact. The use of cost-effective methods and sustainable practices is emphasized to ensure efficient large-scale production .
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-5-nitroquinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or peracids.
Reducing agents: Such as sodium borohydride or catalytic hydrogenation.
Substituting agents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions include quinoxaline N-oxides, aminoquinoxalines, and various substituted quinoxalines .
Scientific Research Applications
Chemistry
- Building Block : 6-Methoxy-5-nitroquinoxaline serves as a foundational compound for synthesizing more complex heterocyclic compounds. Its reactivity allows for modifications that can lead to diverse derivatives useful in research .
Biology
- Biochemical Probes : The compound is employed as a probe in biochemical assays to study enzyme activities and protein interactions. It has shown significant inhibitory effects on various enzymes and receptors, particularly those related to neuropeptide Y signaling pathways .
Medicine
- Therapeutic Potential : Research indicates that this compound exhibits antimicrobial and anticancer properties. It has been studied as an antagonist for specific receptor types, suggesting its potential in treating anxiety and depression .
Industry
- Dyes and Sensitizers : The compound is utilized in developing dyes, fluorescent materials, and organic sensitizers for solar cell applications. Its chemical structure enables it to participate in reactions that enhance the performance of these materials .
Data Table: Applications Overview
Application Area | Specific Uses | Key Properties |
---|---|---|
Chemistry | Building block for heterocyclic compounds | Electrophilic aromatic substitution |
Biology | Biochemical assays | Inhibits enzymes; interacts with proteins |
Medicine | Antimicrobial, anticancer therapies | Potential receptor antagonism |
Industry | Dyes, fluorescent materials | Suitable for solar cell sensitizers |
Case Studies
- Antimicrobial Activity : A study demonstrated that this compound exhibited significant antimicrobial activity against various bacterial strains. The compound's mechanism involved disrupting bacterial cell wall synthesis, leading to cell lysis .
- Anticancer Properties : In vitro studies revealed that this compound induced apoptosis in cancer cell lines through the activation of caspase pathways. This suggests its potential as a therapeutic agent in cancer treatment .
- Neuropharmacological Effects : Research on animal models indicated that administration of this compound resulted in reduced anxiety-like behavior, supporting its use as a neuropharmacological agent .
Mechanism of Action
The mechanism of action of 6-Methoxy-5-nitroquinoxaline involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The presence of the nitro group allows it to participate in redox reactions, which can lead to the generation of reactive oxygen species and subsequent cellular effects .
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: The parent compound, which lacks the methoxy and nitro groups.
6-Methoxyquinoxaline: Similar but without the nitro group.
5-Nitroquinoxaline: Similar but without the methoxy group.
Uniqueness
6-Methoxy-5-nitroquinoxaline is unique due to the combined presence of both methoxy and nitro groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows it to participate in a broader range of chemical reactions and enhances its potential as a versatile pharmacological agent .
Properties
IUPAC Name |
6-methoxy-5-nitroquinoxaline | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O3/c1-15-7-3-2-6-8(9(7)12(13)14)11-5-4-10-6/h2-5H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEFLMTOWDCPVKN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=NC=CN=C2C=C1)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80353627 | |
Record name | 6-methoxy-5-nitroquinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80353627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>30.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26665544 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
56369-07-4 | |
Record name | 6-methoxy-5-nitroquinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80353627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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